2-[2-(2,7-dichloro-6-methoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[2-(2,7-dichloro-6-methoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a quinoline derivative linked to an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,7-dichloro-6-methoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Derivative: The starting material, 2,7-dichloro-6-methoxyquinoline, is synthesized through a series of halogenation and methoxylation reactions.
Alkylation: The quinoline derivative undergoes alkylation with an appropriate ethylating agent to introduce the ethyl group.
Cyclization: The alkylated product is then subjected to cyclization with phthalic anhydride under acidic conditions to form the isoindole structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups, leading to the formation of quinoline N-oxides and carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro groups.
Major Products
Oxidation: Quinoline N-oxides, carboxylic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Aminoquinolines, thioquinolines, alkoxyquinolines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 2-[2-(2,7-dichloro-6-methoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has shown promise as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Industry
Industrially, this compound can be used in the development of dyes and pigments due to its stable chromophore
Mechanism of Action
The mechanism by which 2-[2-(2,7-dichloro-6-methoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves several molecular targets and pathways:
Antimicrobial Action: The compound disrupts bacterial cell wall synthesis and inhibits DNA gyrase, leading to bacterial cell death.
Anticancer Action: It induces apoptosis through the activation of caspases and the mitochondrial pathway, leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,7-dichloro-6-methoxyquinoline: Shares the quinoline core but lacks the isoindole structure.
Phthalimide derivatives: Contain the isoindole structure but differ in the substituents on the quinoline ring.
Uniqueness
2-[2-(2,7-dichloro-6-methoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the combination of the quinoline and isoindole structures, which confer both antimicrobial and anticancer properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
2-[2-(2,7-dichloro-6-methoxyquinolin-3-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O3/c1-27-17-9-12-8-11(18(22)23-16(12)10-15(17)21)6-7-24-19(25)13-4-2-3-5-14(13)20(24)26/h2-5,8-10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKUWZJWLOTNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1Cl)Cl)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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